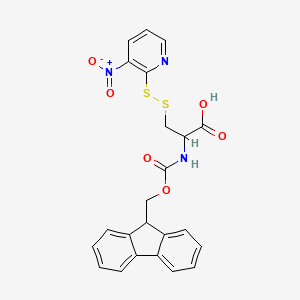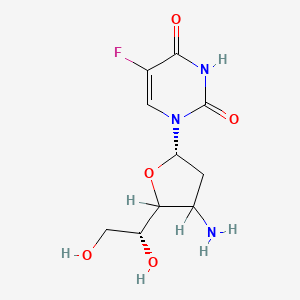
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine is a complex fused heterocyclic compound. It contains multiple aromatic rings, including pyrrole and furan rings, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of (1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates undergo cyclization reactions to form the fused heterocyclic structure. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying the reactivity of fused heterocycles.
Biology: This compound is investigated for its potential as a bioactive molecule, particularly in the inhibition of specific enzymes and receptors.
Medicine: Due to its structural similarity to other biologically active compounds, it is explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused heterocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being investigated .
Comparación Con Compuestos Similares
(1)Benzofuro(2,3-g)pyrrolo(2,1-c)(1,2,4)benzotriazine is unique due to its specific arrangement of fused rings. Similar compounds include:
Pyrrolo(2,1-f)(1,2,4)triazine: Known for its use in kinase inhibitors and nucleoside drugs.
Benzofuro(2,3-d)pyrimidine: Another fused heterocycle with potential biological activity.
Indolo(2,3-b)quinoline: Studied for its anticancer properties.
The uniqueness of this compound lies in its specific combination of pyrrole, furan, and triazine rings, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
72499-69-5 |
|---|---|
Fórmula molecular |
C16H9N3O |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
20-oxa-4,9,10-triazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C16H9N3O/c1-2-5-14-10(4-1)11-8-12-13(9-15(11)20-14)19-7-3-6-16(19)18-17-12/h1-9H |
Clave InChI |
VDGWOCSQIGJOMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N5C=CC=C5N=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B12812629.png)
![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)



![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([2,2'-bipyridin]-4-yl)propanoic acid](/img/structure/B12812685.png)





